5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-15-9-10-18(24-15)25(22,23)19-14-8-7-13(2)16(12-14)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMLAADYARSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiophene Ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Sulfonamide Group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Piperidinyl Moiety: This can be done through nucleophilic substitution reactions where the piperidinyl group is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can yield primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- CAS Number : 941980-26-3
- Molecular Formula : C18H22N2O3S2
- Molecular Weight : 378.51 g/mol
The structure features a thiophene ring, a sulfonamide group, and a piperidine derivative, which are critical for its biological activity.
Antidiabetic Activity
One of the notable applications of this compound is in the treatment of diabetes. It shares structural similarities with sulfonylureas, which are well-known antidiabetic agents. The sulfonamide moiety is crucial for binding to the sulfonylurea receptor, leading to increased insulin secretion from pancreatic beta cells.
Case Study : A study demonstrated that compounds with similar structures exhibited significant hypoglycemic effects in diabetic rat models, suggesting that 5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide may also possess similar properties .
Antiviral Properties
Emerging research indicates potential antiviral applications for this compound. Its structural components may enhance its ability to inhibit viral replication, making it a candidate for treating various viral infections.
Research Findings : A recent investigation into novel compounds showed that derivatives with similar functional groups displayed significant antiviral activity against several strains of viruses, including those causing respiratory infections .
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with various biological molecules, potentially inhibiting enzyme activity or altering receptor function.
Comparison with Similar Compounds
Structural Analog: 5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide (F261-0046)
Key Differences :
- Substituent on Phenyl Ring : The target compound has a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl group, whereas F261-0046 features a 3-(6-methanesulfonylpyridazin-3-yl)phenyl group.
- Functional Groups :
- The 2-oxopiperidin-1-yl group (lactam) in the target compound may enhance hydrogen bonding and modulate lipophilicity.
- The methanesulfonylpyridazine group in F261-0046 introduces a sulfone and pyridazine ring, which are strong electron-withdrawing groups. This could increase metabolic stability or alter target selectivity (e.g., kinase inhibition) .
Table 1: Structural and Functional Comparison
Comparison with Patent Derivatives (EP 2 697 207 B1)
The European patent lists compounds such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide , which share sulfonamide/amide motifs but differ significantly in substituents:
- Oxazolidinone Rings: Introduce rigidity and additional hydrogen-bonding sites, contrasting with the target’s flexible piperidinone .
Table 2: Comparison with Patent Compounds
Research Findings and Implications
Structural Determinants of Activity :
- The 2-oxopiperidin-1-yl group in the target compound may favor interactions with proteases or CNS targets due to hydrogen bonding, whereas F261-0046’s pyridazine sulfone could engage kinases via π-stacking .
- Patent compounds with trifluoromethyl groups exhibit higher electronegativity, which may enhance binding affinity but introduce synthetic complexity .
Pharmacokinetic Considerations :
- The target compound’s lower molecular weight (estimated ~407 g/mol) compared to F261-0046 (~471 g/mol) may improve bioavailability.
- The pyridazine sulfone in F261-0046 could reduce CNS penetration due to increased polarity .
Gaps in Empirical Data: No direct activity data (e.g., IC₅₀) are available for the target compound or its analogs. Comparisons are based on structural features and established medicinal chemistry principles.
Biological Activity
5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O2S
This compound is characterized by the presence of a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Preliminary studies suggest that it may act as a competitive inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to significant alterations in biochemical pathways, particularly those related to inflammation and cellular proliferation.
Pharmacological Activities
The pharmacological activities of this compound include:
-
Antimicrobial Activity :
- Initial studies indicate promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Case Study : A study demonstrated that derivatives of sulfonamides exhibit enhanced antibacterial effects when modified with piperidine moieties, hinting at the potential efficacy of this compound in similar applications .
-
Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammatory markers in vitro, which could be beneficial for treating conditions like arthritis.
- Research Findings : In a controlled study, compounds with similar structures were effective in inhibiting pro-inflammatory cytokines, indicating a possible mechanism for the observed anti-inflammatory effects .
- Anticancer Properties :
Biochemical Pathways
The interaction of this compound with various biochemical pathways can be summarized as follows:
| Pathway | Effect |
|---|---|
| Coagulation Cascade | Potential inhibition of thrombin generation |
| Inflammatory Response | Reduction in cytokine production |
| Cell Proliferation | Induction of apoptosis in malignant cells |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Bioavailability : The compound is expected to have good bioavailability due to its lipophilic nature.
- Clearance Rate : Preliminary data suggest a moderate clearance rate, which may influence dosing regimens.
- Volume of Distribution : A small volume of distribution indicates that the compound may remain localized within specific tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
